molecular formula C9H14N2O B6614314 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol CAS No. 797026-88-1

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol

Cat. No.: B6614314
CAS No.: 797026-88-1
M. Wt: 166.22 g/mol
InChI Key: UNXXZZBCTYIRIR-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol is a chemical compound that features a pyridine ring attached to an amino group, which is further connected to a propanol moiety. This compound is known for its versatile coordination chemistry and its ability to form stable complexes with various metal ions. It is often used in the synthesis of coordination compounds and has applications in various fields such as catalysis, magnetic materials, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-2-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a solvent such as methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can stabilize metal ions in specific oxidation states and enhance their reactivity. The compound can also form hydrogen bonds and participate in various non-covalent interactions, contributing to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylmethyl)aminoethanol: Similar structure but with an ethanol moiety instead of propanol.

    2-(Pyridin-2-ylmethyl)aminopropane: Lacks the hydroxyl group, affecting its coordination properties.

    N,N-Bis(2-pyridylmethyl)amine: Contains two pyridine rings, offering different coordination capabilities.

Uniqueness

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol is unique due to its combination of a pyridine ring, an amino group, and a hydroxyl group. This combination allows it to form stable complexes with a variety of metal ions and participate in diverse chemical reactions. Its versatility makes it valuable in multiple fields, from catalysis to pharmacology .

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(7-12)11-6-9-4-2-3-5-10-9/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXXZZBCTYIRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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